molecular formula C18H15NO2 B6327374 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% CAS No. 81015-51-2

6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6327374
CAS RN: 81015-51-2
M. Wt: 277.3 g/mol
InChI Key: SUQNDPDWJWKQNJ-UHFFFAOYSA-N
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Description

6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% (6-BP-2-H) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, including those related to organic synthesis, drug development, and nanotechnology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(4-Benzyloxyphenyl)-2-hydroxypyridine involves the reaction of 4-benzyloxyphenylacetonitrile with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
4-benzyloxyphenylacetonitrile, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: Dissolve 4-benzyloxyphenylacetonitrile and 2-pyridinecarboxaldehyde in a suitable solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir for several hours at room temperature to form the Schiff base intermediate., Step 3: Reduce the Schiff base intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 6-(4-Benzyloxyphenyl)-2-hydroxypyridine., Step 4: Purify the product by recrystallization or column chromatography.

Scientific Research Applications

6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in studies related to organic synthesis, drug development, and nanotechnology. For example, the compound has been used as a precursor in the synthesis of various bioactive molecules, such as anti-cancer drugs and anti-viral agents. In addition, it has been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.

Mechanism Of Action

The exact mechanism of action of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of 4-benzyloxyphenylhydrazine and 2-hydroxypyridine. It is thought that the compound helps to accelerate the reaction by forming a complex with the reactants, which facilitates the reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, it is thought that the compound may have some anti-inflammatory and anti-oxidant effects. In addition, it has been suggested that the compound may have some anti-cancer effects, although further research is needed to confirm this.

Advantages And Limitations For Lab Experiments

6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it has a high yield (up to 95%). In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with care.

Future Directions

The potential future directions for 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and nanotechnology. In addition, further research into the mechanism of action of the compound could help to improve its synthesis and use in laboratory experiments. Finally, further research into the synthesis of derivatives of 6-(4-Benzyloxyphenyl)-2-hydroxypyridine, 95% could lead to the development of new compounds with potential therapeutic applications.

properties

IUPAC Name

6-(4-phenylmethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18-8-4-7-17(19-18)15-9-11-16(12-10-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQNDPDWJWKQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604197
Record name 6-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Benzyloxyphenyl)-2-hydroxypyridine

CAS RN

81015-51-2
Record name 6-[4-(Phenylmethoxy)phenyl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81015-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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